molecular formula C15H20N6 B2507573 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380172-22-3

4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2507573
CAS No.: 2380172-22-3
M. Wt: 284.367
InChI Key: IFEHVTXCHSEMGH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The introduction of the piperazine ring is often carried out through nucleophilic substitution reactions. This involves reacting the pyrimidine core with a piperazine derivative, such as 5-methylpyrimidin-2-yl-piperazine, under controlled conditions.

    Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular mechanisms in cells.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: A simpler analog with fewer substituents, used in similar research applications.

    5-Methylpyrimidin-2-yl-piperazine: Another related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-11-8-16-15(17-9-11)21-6-4-20(5-7-21)14-12(2)13(3)18-10-19-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEHVTXCHSEMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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